molecular formula C15H17FN2O3S B2941254 N-(2-fluorobenzyl)-N'-(4-methoxybenzyl)sulfamide CAS No. 337924-22-8

N-(2-fluorobenzyl)-N'-(4-methoxybenzyl)sulfamide

Cat. No.: B2941254
CAS No.: 337924-22-8
M. Wt: 324.37
InChI Key: KQDSZRMZBVEXSS-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)-N'-(4-methoxybenzyl)sulfamide is a sulfamide derivative characterized by two distinct aromatic substituents: a 2-fluorobenzyl group and a 4-methoxybenzyl group. Sulfamides are known for their versatility in medicinal chemistry and material science due to their hydrogen-bonding capabilities and structural rigidity. This compound’s unique substituents may influence its physicochemical properties, such as solubility, metabolic stability, and biological activity.

Properties

IUPAC Name

N-[(2-fluorophenyl)methylsulfamoyl]-1-(4-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3S/c1-21-14-8-6-12(7-9-14)10-17-22(19,20)18-11-13-4-2-3-5-15(13)16/h2-9,17-18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDSZRMZBVEXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325989
Record name N-[(2-fluorophenyl)methylsulfamoyl]-1-(4-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665913
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

337924-22-8
Record name N-[(2-fluorophenyl)methylsulfamoyl]-1-(4-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2-fluorobenzyl)-N'-(4-methoxybenzyl)sulfamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry, pharmacology, and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, which are known for their diverse biological functions. The presence of a fluorine atom and a methoxy group significantly influences its chemical reactivity and biological interactions.

The biological activity of sulfonamides often involves their interaction with specific enzymes or receptors. For instance, sulfonamides can act as competitive inhibitors of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This inhibition leads to the disruption of nucleic acid synthesis in bacteria, thereby exhibiting antimicrobial properties . The specific mechanism for this compound remains to be fully elucidated but is expected to follow similar pathways.

Antimicrobial Activity

Sulfonamide compounds have been extensively studied for their antimicrobial properties. Research indicates that the incorporation of various substituents, such as fluorine and methoxy groups, can enhance their antibacterial efficacy. For example, studies on related compounds have shown that modifications can lead to increased potency against resistant bacterial strains .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of sulfonamides. The compound this compound may exhibit similar effects. In vitro assays have demonstrated that certain sulfonamides can induce apoptosis in cancer cells by disrupting mitochondrial function and triggering caspase activation . The specific cytotoxicity profile of this compound against various cancer cell lines needs further investigation.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated a series of sulfonamide derivatives, noting that compounds with similar structural features to this compound displayed significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as low as 4 μg/mL for certain derivatives .
  • Anticancer Efficacy : In preclinical studies involving tumor-bearing mice, related sulfonamides demonstrated up to 60% inhibition of tumor growth compared to control groups. These findings suggest that this compound warrants further exploration for its potential use in cancer therapy .
  • Mechanistic Insights : A recent publication discussed the structure-activity relationship (SAR) of sulfonamide derivatives, emphasizing how modifications can influence their binding affinity and selectivity towards target enzymes involved in disease pathways . This insight is crucial for understanding how this compound might be optimized for therapeutic applications.

Data Summary Table

Biological Activity Activity Type MIC (µg/mL) Reference
AntibacterialStaphylococcus aureus4
AnticancerTumor Growth Inhibition60% inhibition
Apoptosis InductionCancer Cell LinesVaries

Comparison with Similar Compounds

Substituent Effects
  • Fluorinated Groups : The N-(2-fluorobenzyl) group (as in 25B-NBF) generates a fragment ion at m/z = 109.0448 (C₇H₆F⁺) during mass spectrometry, indicating structural stability under fragmentation conditions . Fluorination typically enhances lipophilicity and metabolic resistance, as seen in N-(2-fluorobenzyl)-3-methylaniline .
  • Methoxy groups also modulate electronic effects, influencing reactivity and solubility.

Functional and Application Comparisons

Pharmaceutical Potential
  • Anticonvulsant Sulfamides : Compounds like (S)-N-[(6-chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide exhibit broad-spectrum anticonvulsant activity, attributed to the sulfamide group’s interaction with neural targets . The target compound’s fluorinated and methoxylated groups may enhance blood-brain barrier penetration or target specificity.
  • Bioactive Sulfonamides : N-(4-Methoxyphenyl)benzenesulfonamide derivatives are studied for antimicrobial and anti-inflammatory activities, with crystal structures aiding in structure-activity relationship (SAR) analyses .

Data Table: Key Comparisons

Compound Substituents Synthesis Yield/Time Key Applications Notable Properties References
N-(2-Chloroethyl)sulfamoylimine 2-Chloroethyl, aromatic 50–65% yield, 50–65 min Intermediate for polymers High reactivity with aldehydes
N-(4-Methoxyphenyl)benzenesulfonamide 4-Methoxybenzyl Not specified Antimicrobial agents Stable crystalline structure
(S)-N-[(6-Chloro-dihydrodioxin)methyl]sulfamide Chloro-dihydrodioxin Not specified Anticonvulsants Broad-spectrum neural activity
N-(2-Fluorobenzyl)-3-methylaniline 2-Fluorobenzyl Not specified Pharmaceutical intermediate Enhanced lipophilicity (logP ~3.2)
Target Compound 2-Fluorobenzyl, 4-methoxybenzyl Likely moderate yields Potential anticonvulsant/lubricant Combined fluorinated/methoxylated stability

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